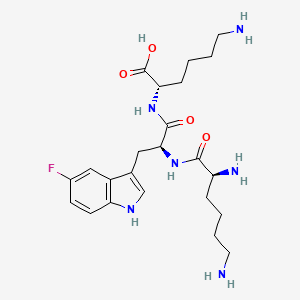

Lysyl-5-fluorotryptophyl-lysine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lysyl-5-fluorotryptophyl-lysine is a bioactive chemical.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Lysyl-5-fluorotryptophyl-lysine, and how can purity be optimized?

Solid-phase peptide synthesis (SPPS) is commonly used for fluorinated peptides. Fluorotryptophan incorporation requires protected derivatives to prevent side reactions. Post-synthesis, reversed-phase HPLC with UV detection (e.g., at 280 nm for aromatic residues) ensures purity. For fluorinated analogs, mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying structural fidelity . To optimize purity, iterative coupling steps with activated esters (e.g., HATU/DIPEA) and orthogonal deprotection strategies are advised .

Q. How should researchers design stability studies for this compound under physiological conditions?

Stability assays should mimic physiological pH (7.4), temperature (37°C), and enzymatic environments (e.g., serum proteases). Use LC-MS to track degradation products over time. Include controls with non-fluorinated analogs to assess fluorination’s impact on stability. Data should be analyzed using kinetic models (e.g., first-order decay) to quantify half-life .

Q. What analytical techniques are most effective for characterizing this compound’s secondary structure?

Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helical or β-sheet content. Pair this with molecular dynamics simulations to correlate structural features with fluorination effects. NMR spectroscopy (e.g., 19F-NMR) provides residue-specific conformational data, particularly for fluorinated side chains .

Advanced Research Questions

Q. How can fluorination at the 5-position of tryptophan influence this compound’s interactions with lipid bilayers or enzymes?

Fluorination alters hydrophobicity and steric bulk, affecting membrane penetration or enzyme binding. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) to target proteins. Compare with non-fluorinated analogs to isolate fluorination effects. Molecular docking studies can predict steric clashes or favorable interactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic meta-analysis using databases like Scopus or PubMed, filtering by experimental conditions (e.g., assay type, concentration ranges). Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity. Replicate key experiments with standardized protocols (e.g., uniform cell lines, buffer conditions) to isolate variables .

Q. How can researchers validate the role of this compound in enzyme inhibition using kinetic assays?

Perform Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor levels. Plot Lineweaver-Burk curves to distinguish competitive/non-competitive inhibition. Use fluorogenic substrates (e.g., AMC-tagged peptides) for real-time fluorescence monitoring. Validate reversibility via dialysis or dilution assays .

Q. What computational methods are suitable for predicting this compound’s conformational dynamics in aqueous vs. membrane environments?

Run all-atom molecular dynamics (MD) simulations using force fields optimized for fluorinated residues (e.g., CHARMM36). Compare solvent-accessible surface area (SASA) and hydrogen-bonding patterns in water vs. lipid bilayers. Validate predictions with experimental data from CD or neutron scattering .

Q. Methodological Best Practices

- Literature Review : Use Scopus or PubMed with advanced filters (e.g., document type: article/review; subject area: chemistry) to avoid biased sampling .

- Data Reproducibility : Archive raw data (e.g., NMR spectra, kinetic curves) on platforms like OSF, ensuring metadata includes experimental conditions and software versions .

- Conflict Resolution : Apply the STREGA guidelines for reporting fluorinated compound studies, emphasizing synthesis protocols and analytical validation .

属性

CAS 编号 |

96914-16-8 |

|---|---|

分子式 |

C23H35FN6O4 |

分子量 |

478.6 g/mol |

IUPAC 名称 |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C23H35FN6O4/c24-15-7-8-18-16(12-15)14(13-28-18)11-20(30-21(31)17(27)5-1-3-9-25)22(32)29-19(23(33)34)6-2-4-10-26/h7-8,12-13,17,19-20,28H,1-6,9-11,25-27H2,(H,29,32)(H,30,31)(H,33,34)/t17-,19-,20-/m0/s1 |

InChI 键 |

VJVZKOMQEQQESV-IHPCNDPISA-N |

SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |

手性 SMILES |

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |

规范 SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lys-F-Trp-Lys lysyl-5-fluorotryptophyl-lysine lysyl-5-fluorotryptophyl-lysine, (D)-isomer Tri (D) Tri (L) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。